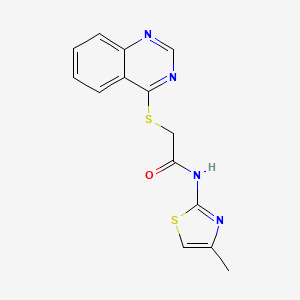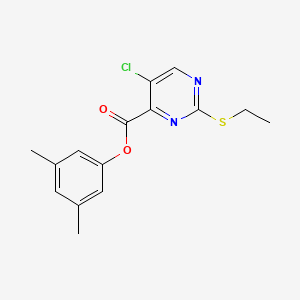![molecular formula C25H19F2N5O2 B11414289 N-(4-fluorophenyl)-3-{4-[(4-fluorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide](/img/structure/B11414289.png)
N-(4-fluorophenyl)-3-{4-[(4-fluorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-fluorophenyl)-3-{4-[(4-fluorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide: is a complex organic compound that belongs to the class of triazoloquinazoline derivatives This compound is characterized by the presence of fluorine atoms, which often impart unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorophenyl)-3-{4-[(4-fluorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the triazoloquinazoline core: This can be achieved through a cyclization reaction involving a quinazoline derivative and a suitable triazole precursor under acidic or basic conditions.
Introduction of the fluorophenyl groups: This step involves the use of fluorobenzene derivatives, which can be introduced through nucleophilic substitution reactions.
Amidation: The final step involves the formation of the amide bond, typically through the reaction of an amine with a carboxylic acid derivative or its activated form (e.g., acid chloride).
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the triazoloquinazoline core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the quinazoline ring, potentially converting it to a hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products:
Oxidized derivatives: These may include quinazoline N-oxides or hydroxylated triazoloquinazolines.
Reduced derivatives: These include hydroxylated quinazolines.
Substituted derivatives: Various substituted triazoloquinazolines depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can serve as a ligand in coordination chemistry, potentially enhancing the activity of metal catalysts.
Material Science: Its unique structure may be exploited in the design of novel materials with specific electronic or optical properties.
Biology and Medicine:
Drug Development: Due to its structural complexity, the compound may exhibit biological activity, making it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe in biochemical assays to study enzyme activity or protein interactions.
Industry:
Polymer Science: The compound may be incorporated into polymers to impart specific properties such as increased thermal stability or resistance to degradation.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-3-{4-[(4-fluorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide is not fully elucidated. it is hypothesized to interact with specific molecular targets such as enzymes or receptors. The presence of fluorine atoms may enhance its binding affinity through hydrogen bonding or hydrophobic interactions. The triazoloquinazoline core may play a crucial role in its biological activity by stabilizing the compound in its active form.
Comparison with Similar Compounds
1-(4-fluorophenyl)piperazine: This compound shares the fluorophenyl group but differs in its core structure, which is a piperazine ring.
Fluorine-containing quinazolines: These compounds share the quinazoline core but may have different substituents or functional groups.
Uniqueness:
Structural Complexity: The combination of the triazoloquinazoline core with fluorophenyl groups makes it unique compared to simpler fluorine-containing compounds.
Potential Biological Activity: The specific arrangement of functional groups may confer unique biological properties, making it a valuable compound for drug discovery and development.
Properties
Molecular Formula |
C25H19F2N5O2 |
|---|---|
Molecular Weight |
459.4 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-3-[4-[(4-fluorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide |
InChI |
InChI=1S/C25H19F2N5O2/c26-17-7-5-16(6-8-17)15-31-24(34)20-3-1-2-4-21(20)32-22(29-30-25(31)32)13-14-23(33)28-19-11-9-18(27)10-12-19/h1-12H,13-15H2,(H,28,33) |
InChI Key |
YNIQAEVYWWSZEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C3=NN=C(N23)CCC(=O)NC4=CC=C(C=C4)F)CC5=CC=C(C=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{2-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]ethyl}furan-2-carboxamide](/img/structure/B11414218.png)
![4-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11414223.png)
![1-[2-(4-chlorophenoxy)ethyl]-2-(4-methoxybenzyl)-1H-benzimidazole](/img/structure/B11414224.png)
![1-(3-chlorophenyl)-4-{1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11414240.png)
![2-(2,3-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]propanamide](/img/structure/B11414252.png)
![N-[4-(dimethylamino)benzyl]-N-(furan-2-ylmethyl)-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11414264.png)
![2-(5-bromo-2-methoxyphenyl)-9-ethoxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione](/img/structure/B11414266.png)
![N-[4-(difluoromethoxy)phenyl]-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide](/img/structure/B11414273.png)
![6-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-methyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11414281.png)
![7-(3,4-dimethylphenyl)-13-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11414295.png)

![1-(2-ethylphenyl)-4-{1-[3-(2-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11414306.png)
![N-(3-Methoxyphenyl)-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide](/img/structure/B11414311.png)
